EPZ032597
Description
EPZ032597 is a small-molecule inhibitor targeting SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in epigenetic regulation and cancer progression . Developed by Epizyme Inc., this compound belongs to a novel pharmacophore series distinct from earlier substrate-competitive inhibitors. It exhibits high biochemical potency against SMYD2, with an IC50 of 16 nM in enzymatic assays , and demonstrates selectivity over other protein methyltransferases (PMTs), including SMYD3 . Structurally, this compound shares a cyclopropyl pyrazole core with its analog EPZ033294 but differs in its hydrophobic tail, which occupies a unique channel in SMYD2’s substrate-binding groove .
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.45 |
IUPAC Name |
N-(1-((1-Benzyl-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N7O/c28-20(19-14-27(24-23-19)18-6-7-18)22-17-12-25(13-17)9-16-8-21-26(11-16)10-15-4-2-1-3-5-15/h1-5,8,11,14,17-18H,6-7,9-10,12-13H2,(H,22,28) |
InChI Key |
SGVKMHGESLELKH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)N=N1)NC3CN(CC4=CN(CC5=CC=CC=C5)N=C4)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EPZ-032597; EPZ 032597; EPZ032597 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: this compound’s selectivity makes it a valuable tool for studying SMYD2’s non-catalytic roles, such as protein scaffolding . However, its lack of anti-proliferative activity limits therapeutic utility unless combined with other agents.
- Contradictory Data: While this compound is labeled as having "anticancer activity" in some sources , this claim conflicts with proliferation assays showing inactivity . This discrepancy may arise from context-dependent effects (e.g., specific cancer subtypes) or non-proliferative mechanisms (e.g., apoptosis induction).
- Future Directions: Comparative studies with SMYD2 genetic knockouts could clarify whether this compound’s effects are on-target. Additionally, structural optimization of its hydrophobic tail may improve cellular penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
